molecular formula C9H15ClN2O B124362 ABT-418 hydrochloride CAS No. 147388-83-8

ABT-418 hydrochloride

Cat. No. B124362
CAS RN: 147388-83-8
M. Wt: 202.68 g/mol
InChI Key: VOXHERKWAIEJQF-QRPNPIFTSA-N
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Description

ABT-418 hydrochloride is a drug developed by Abbott . It is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) with cognitive enhancing and anxiolytic activities . It has been researched for the treatment of both Alzheimer’s disease and ADHD .


Molecular Structure Analysis

The molecular structure of ABT-418 hydrochloride is represented by the formula C9H14N2O·HCl . The IUPAC name for ABT-418 is 3-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole .


Physical And Chemical Properties Analysis

ABT-418 hydrochloride is a solid substance with a light brown to brown color . It is soluble in water at a concentration of 15 mg/mL . The molecular weight of ABT-418 hydrochloride is 202.68 .

Scientific Research Applications

Mechanism of Action

Target of Action

ABT-418 hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It has a subtype-selective binding with high affinity to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

ABT-418 hydrochloride interacts with its targets (nAChRs) by acting as an agonist . This means it binds to these receptors and activates them, enhancing the effect of the neurotransmitter acetylcholine. This interaction results in the opening of ion channels in the neuron’s membrane, allowing the flow of ions across the membrane, which can lead to various cellular responses .

Biochemical Pathways

The activation of nAChRs by ABT-418 hydrochloride affects several biochemical pathways. The primary pathway is the cholinergic pathway, which involves the neurotransmitter acetylcholine. The activation of nAChRs enhances the transmission of signals in this pathway, which can have various downstream effects, including the modulation of dopamine release, a neurotransmitter involved in reward and pleasure centers in the brain .

Result of Action

The activation of nAChRs by ABT-418 hydrochloride has been associated with cognitive-enhancing and anxiolytic (anti-anxiety) effects . It has been researched for the treatment of both Alzheimer’s disease and ADHD . The cognitive-enhancing effects are likely due to the enhanced cholinergic transmission in the brain, while the anxiolytic effects may be related to the modulation of other neurotransmitter systems, such as dopamine .

Safety and Hazards

ABT-418 hydrochloride is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It should be stored in a desiccated condition .

properties

IUPAC Name

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXHERKWAIEJQF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438901
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ABT-418 hydrochloride

CAS RN

147388-83-8
Record name ABT-418 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-418 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-418 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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